molecular formula C25H23IN6OS B10912053 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B10912053
M. Wt: 582.5 g/mol
InChI Key: JILDWIFYNPLZMS-RWPZCVJISA-N
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Description

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an iodoaniline moiety, a triazole ring, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazole ring and the iodoaniline derivative. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The iodoaniline derivative is prepared by iodination of aniline. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodo group to an amine.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: A simpler compound with an iodo group attached to an aniline ring.

    Triazole Derivatives: Compounds containing the triazole ring, which are known for their diverse biological activities.

    Acetohydrazide Derivatives: Compounds with the acetohydrazide group, often explored for their potential therapeutic applications.

Uniqueness

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H23IN6OS

Molecular Weight

582.5 g/mol

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23IN6OS/c1-18-7-5-6-8-19(18)15-28-30-24(33)17-34-25-31-29-23(32(25)22-9-3-2-4-10-22)16-27-21-13-11-20(26)12-14-21/h2-15,27H,16-17H2,1H3,(H,30,33)/b28-15+

InChI Key

JILDWIFYNPLZMS-RWPZCVJISA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)I

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)I

Origin of Product

United States

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